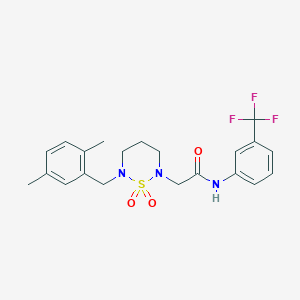

2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

2-(6-(2,5-Dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound featuring a thiadiazinan-1,1-dioxide core substituted with a 2,5-dimethylbenzyl group and an acetamide moiety linked to a 3-(trifluoromethyl)phenyl ring.

Properties

IUPAC Name |

2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O3S/c1-15-7-8-16(2)17(11-15)13-26-9-4-10-27(31(26,29)30)14-20(28)25-19-6-3-5-18(12-19)21(22,23)24/h3,5-8,11-12H,4,9-10,13-14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQPPVLOFATWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈F₃N₃O₂S

- Molecular Weight : 385.42 g/mol

This compound features a thiadiazine ring which is known for its diverse biological activities. The presence of trifluoromethyl and dimethylbenzyl groups may contribute to its pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. These properties can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Effects

Thiadiazine derivatives have been reported to possess anti-inflammatory properties. The compound's structural components may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various tissues.

Antimicrobial Properties

Studies on related compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiadiazine moiety may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) would significantly influence its efficacy and safety profile.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antioxidant Activity : A study on similar thiadiazine derivatives showed a significant reduction in lipid peroxidation levels in vitro, indicating strong antioxidant activity.

- Anti-inflammatory Effects : In vivo models demonstrated that administration of thiadiazine compounds led to reduced edema and inflammatory markers in animal models of arthritis.

- Antimicrobial Properties : Research involving related compounds indicated bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating infections.

- Cytotoxicity Studies : Preliminary assays revealed that the compound could inhibit proliferation in several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating moderate potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acetamide derivatives and heterocyclic sulfonamides. Below is a comparative analysis with structurally related compounds, emphasizing key differences in substituents, physicochemical properties, and biological activities.

Mechanistic and Pharmacological Insights

Structural Similarity and Mechanism of Action: The target compound’s thiadiazinan-dioxide core shares conformational similarities with benzothiazole and thiazole derivatives (e.g., EP3348550A1, ), which often target enzymes or receptors via hydrogen bonding and hydrophobic interactions. However, the presence of the sulfonamide group (SO₂) in the thiadiazinan ring may confer unique binding modes compared to non-sulfonamide analogues . highlights that compounds with structural similarity (e.g., Tanimoto coefficient >0.85) have a 20% probability of sharing gene expression profiles, emphasizing that biological activity is context-dependent . For instance, while the target compound’s trifluoromethyl group may enhance anti-inflammatory effects (similar to anti-fibrotic agents in ), its exact mechanism could diverge from pesticidal benzothiazoles due to differences in target tissue and substituent electronic effects.

The 2,5-dimethylbenzyl substituent may sterically hinder interactions with flat binding pockets (e.g., DNA intercalators), unlike planar trimethylbenzylidene groups in thiazolo-pyrimidines .

Synthetic Accessibility :

- The target compound’s synthesis likely involves cyclization of thiourea intermediates (analogous to ’s method for thiazole acetamides) , whereas thiazolo-pyrimidines () require condensation with aromatic aldehydes .

Table 2: Key Functional Group Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.